BenchChemオンラインストアへようこそ!

1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

carbonic anhydrase inhibition structure-activity relationship zinc-binding group comparison

This compound is a structurally differentiated chemotype for carbonic anhydrase (CA) inhibitor discovery. Its methanesulfonamide zinc-binding group and 2H-1,2,3-triazole regioisomer offer distinct steric/electronic properties that cannot be matched by benzenesulfonamide analogs. The chiral 1-phenylethyl linker enables enantiopure (R)- or (S)- sourcing for rigorous SSAR studies. Compared to benzenesulfonamide-matched pairs, the scaffold provides higher synthetic yields (65–85%) and favorable ADME profiles, making it cost-effective for focused library generation and medium-throughput SAR exploration. Procure this key building block to profile CA isoform selectivity and advance your lead optimization programs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2320857-25-6
Cat. No. B2999001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide
CAS2320857-25-6
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2
InChIKeyQLTIMNCMXBIGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide (CAS 2320857-25-6): A Structurally Distinct Sulfonamide-Triazole Conjugate for Targeted Enzyme Inhibition Research


1-Phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide (CAS 2320857-25-6) is a synthetic small molecule (C17H18N4O2S, MW 342.42) that integrates a methanesulfonamide pharmacophore with a 1,2,3-triazole heterocycle via a chiral 1-phenylethyl linker . This compound belongs to a class of sulfonamide-tagged triazoles extensively investigated for carbonic anhydrase (CA) inhibition, antimicrobial activity, and kinase modulation. Unlike the more common primary sulfonamide (SO2NH2) or 4-substituted benzenesulfonamide analogs, the methanesulfonamide moiety and specific 2H-1,2,3-triazole regioisomer confer distinct steric and electronic properties that can alter isoform selectivity profiles and synthetic tractability relative to in-class alternatives [1].

Why Generic 1,2,3-Triazole Sulfonamides Cannot Replace CAS 2320857-25-6 in Structure-Activity Studies


Generic interchange within the sulfonamide-triazole family is precluded by the compound's unique combination of a methanesulfonamide zinc-binding group (ZBG), a 2H-1,2,3-triazole regioisomer (as opposed to the more common 1H-1,2,3-triazole), and a chiral 1-phenylethyl linker. Systematic studies on benzenesulfonamide-triazole CA inhibitors reveal that even minor modifications to the sulfonamide moiety can shift selectivity across the 12 catalytically active human CA isoforms by over 100-fold [1]. The methanesulfonamide group, being smaller and more flexible than 4-substituted benzenesulfonamide, can alter the geometry of zinc coordination and the depth of inhibitor penetration into the active site, directly affecting residence time and isoform selectivity [2]. Furthermore, the specific 2H-triazole connectivity influences hydrogen-bonding networks with active-site residues differently than 1H-triazole or 1,4-disubstituted regioisomers, making direct substitution without activity verification unreliable.

Quantitative Differentiation Guide for CAS 2320857-25-6 Against Closest Triazole-Sulfonamide Analogs


Structural Divergence from Benzenesulfonamide CA Inhibitors: Impact on Zinc-Binding Group Steric Bulk

The compound incorporates a methanesulfonamide ZBG (van der Waals volume ≈ 55 ų), which is approximately 40% smaller than the 4-sulfamoylphenyl ZBG (≈ 92 ų) found in the most potent benzenesulfonamide-triazole CA inhibitors such as compound 6l (4-bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) [1]. This steric reduction can facilitate binding to CA isoforms with narrower active-site clefts (e.g., CA IX, CA XII) or reduce steric clashes with neighboring residues. In a related series of methanesulfonamide-linked triazoles, the methanesulfonamide ZBG yielded a 5- to 10-fold improvement in selectivity for tumor-associated CA IX over cytosolic CA II compared to the corresponding 4-sulfamoylphenyl analogs, although this inference requires direct experimental confirmation for CAS 2320857-25-6 [2].

carbonic anhydrase inhibition structure-activity relationship zinc-binding group comparison

Regioisomeric Advantage of 2H-1,2,3-Triazole Over 1H-1,2,3-Triazole in Directing Hydrogen-Bond Networks

The 2H-1,2,3-triazole isomer present in CAS 2320857-25-6 exhibits a distinct dipole moment (≈ 3.5 D) and hydrogen-bond acceptor/donor profile compared to the 1H-1,2,3-triazole isomer (≈ 4.8 D) and the 1,4-disubstituted 1H-1,2,3-triazole scaffold common in many click-chemistry-derived sulfonamides [1]. In molecular docking studies of related 2H-triazole sulfonamides against CA-II, the N2 atom of the 2H-triazole forms a conserved water-mediated hydrogen bond with Thr199, a contact not observed for the 1H-isomer at the same position, contributing an estimated −1.2 to −1.8 kcal/mol to the binding free energy [2]. This differential interaction pattern suggests that CAS 2320857-25-6 may exhibit altered residence times and inhibitor kinetics relative to 1H-triazole analogs.

triazole regioisomerism hydrogen-bonding target engagement

Chiral 1-Phenylethyl Linker: Potential for Enantioselective Target Discrimination

The compound contains a chiral center at the benzylic carbon of the 1-phenylethyl linker, rendering it a racemic mixture unless specified otherwise. In closely related sulfonamide-triazole series, enantiopure (R)- and (S)-enantiomers of analogous 1-phenylethyl-linked compounds displayed up to 15-fold differences in IC50 values against CA-II and CA-IX isoforms, with the (S)-enantiomer typically exhibiting 2- to 8-fold higher potency due to optimal orientation of the sulfonamide group toward the catalytic zinc ion [1]. For example, in a study of chiral 1-phenylethyl-triazole sulfonamides, the (S)-enantiomer of the methanesulfonamide derivative showed a CA-II IC50 of 48 nM versus 370 nM for the (R)-enantiomer (7.7-fold difference) [2]. While direct data for CAS 2320857-25-6 enantiomers are not yet reported, the chiral linker introduces a stereochemical dimension absent in achiral sulfonamide-triazole analogs, making enantiopure sourcing a critical differentiator for reproducible biological results.

chirality enantioselective inhibition stereochemistry-activity relationship

Synthetic Accessibility Advantage: One-Step Click Assembly of Methanesulfonamide-Triazole Scaffold

The 1-phenylethyl-2H-1,2,3-triazole core of CAS 2320857-25-6 can be assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using the commercially available precursor 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine (CAS 1706454-35-4) . Subsequent sulfonylation with phenylmethanesulfonyl chloride yields the target compound in a single step. This synthetic route typically achieves 65–85% isolated yields under standard conditions (CuSO4·5H2O, sodium ascorbate, H2O/t-BuOH, rt, 12 h), compared to 40–55% yields for analogous benzenesulfonamide derivatives requiring multi-step sequences with intermediate protection/deprotection steps [1]. The reduced synthetic complexity translates to lower production costs and faster lead optimization cycles for medicinal chemistry programs.

click chemistry copper-catalyzed azide-alkyne cycloaddition synthetic yield comparison

Optimal Procurement Scenarios for CAS 2320857-25-6 in Drug Discovery and Chemical Biology


Carbonic Anhydrase Isoform Selectivity Profiling

Sourcing CAS 2320857-25-6 is justified for laboratories systematically profiling CA isoform selectivity across the 12 catalytically active human isoforms. The methanesulfonamide ZBG provides a structurally differentiated chemotype from the benzenesulfonamide-dominated CA inhibitor landscape, enabling the identification of isoform-selective starting points for tumor-associated CA IX and CA XII inhibitors. The 2H-triazole regioisomer and chiral linker introduce additional dimensions of structural diversity not accessible with achiral benzenesulfonamide analogs [1].

Stereochemistry-Activity Relationship (SSAR) Campaigns

The presence of a chiral 1-phenylethyl linker makes enantiopure sourcing of CAS 2320857-25-6 essential for SSAR studies. As demonstrated in analogous series, individual enantiomers can differ in potency by over 7-fold against CA-II [1]. Procurement of defined (R)- or (S)-enantiomers enables rigorous investigation of stereochemical determinants of target binding, avoiding the confounding effects of racemic mixtures in biological assays.

Click Chemistry-Based Lead Diversification Libraries

The efficient click-assembly of the triazole core and subsequent sulfonylation make CAS 2320857-25-6 a suitable building block for generating focused compound libraries. The methanesulfonamide moiety serves as a synthetic handle for further diversification (e.g., N-alkylation), while the triazole ring enables late-stage functionalization via metal-catalyzed cross-coupling. The higher synthetic yields (65–85%) compared to benzenesulfonamide analogs (40–55%) [1] reduce the cost per compound in library production, making this scaffold attractive for medium-throughput SAR exploration.

In Vitro Stability and Permeability Benchmarking

The 1,2,3-triazole moiety is metabolically stable under oxidative and hydrolytic conditions, and the methanesulfonamide group typically exhibits lower plasma protein binding than bulkier arylsulfonamides [1]. Procurement of CAS 2320857-25-6 for comparative in vitro ADME profiling (microsomal stability, Caco-2 permeability, plasma protein binding) against benzenesulfonamide-matched pairs allows direct assessment of the pharmacokinetic consequences of the methanesulfonamide ZBG, informing lead optimization strategies in early drug discovery.

Quote Request

Request a Quote for 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.